N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
Description
This compound features a benzothiazole core linked via a thioether bridge to a 1,2,4-triazole ring substituted with a 2,3-dimethylphenyl group. A trimethoxybenzamide moiety is appended to the triazole via a methylene linker. The benzothiazole and triazole moieties are pharmacologically significant, with benzothiazoles known for antidiabetic, anti-inflammatory, and neuroprotective activities , while triazoles contribute to metabolic stability and hydrogen-bonding interactions . The 3,4,5-trimethoxybenzamide group may enhance bioavailability through improved solubility .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6O5S2/c1-17-9-8-11-21(18(17)2)36-25(15-31-28(38)19-13-22(39-3)27(41-5)23(14-19)40-4)34-35-30(36)42-16-26(37)33-29-32-20-10-6-7-12-24(20)43-29/h6-14H,15-16H2,1-5H3,(H,31,38)(H,32,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMJLQOXOZWWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC(=C(C(=C5)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Structure and Properties
The compound features a unique structure characterized by:
- Benzo[d]thiazole moiety : Known for its biological activity.
- Triazole ring : Associated with a variety of therapeutic effects.
- Benzamide structure : Imparts additional pharmacological properties.
The molecular formula is with a molecular weight of 667.77 g/mol. Its diverse functional groups suggest potential applications in medicinal chemistry and pharmacology.
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties due to the presence of the benzo[d]thiazole and triazole moieties. These groups are known to enhance bioactivity against various pathogens. For instance, compounds with similar structures have demonstrated significant inhibitory effects against bacteria and fungi .
Anticancer Potential
Research has highlighted the anticancer potential of related compounds. The benzo[d]thiazole derivatives have shown promise in inhibiting cancer cell proliferation. For example:
- In vitro studies demonstrated that compounds containing the thiazole ring can inhibit the growth of cancer cells at micromolar concentrations .
- The compound's ability to inhibit carbonic anhydrase (CA IX), particularly in tumor cells, suggests a mechanism that disrupts pH regulation within tumors, thereby enhancing its anticancer activity .
The proposed mechanism of action involves:
- Binding to Enzymes : The compound interacts with enzymes such as carbonic anhydrase, inhibiting their activity.
- Disruption of Tumor Microenvironment : By inhibiting CA IX, the compound may alter the acidic microenvironment of tumors, leading to reduced tumor growth.
Table 1: Summary of Biological Activities
Synthesis and Research Applications
The synthesis typically involves multi-step synthetic routes starting from simpler precursors to form the complex structure. Key steps include:
- Formation of the Benzothiazole Moiety : Reacting 2-aminobenzothiazole with appropriate reagents.
- Construction of Triazole Ring : Utilizing triazole-forming reactions to attach the triazole unit.
- Final Coupling : Linking all functional groups through amide bond formation.
This compound is primarily intended for research purposes and has applications in:
- Medicinal Chemistry : Development of new drugs targeting cancer and infectious diseases.
- Biochemical Research : Understanding molecular interactions and mechanisms of action.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Triazole vs. Thiadiazole Cores :
- Thiadiazole derivatives (e.g., compound 6 and 8a) exhibit higher melting points (160–290°C) compared to triazole analogs, likely due to stronger intermolecular interactions in thiadiazole systems .
- The target compound’s triazole core may offer better metabolic stability than thiadiazoles, which are prone to hydrolysis .
Substituent Effects: Benzothiazole Modifications: The target compound’s benzothiazole-2-ylamino group is analogous to bioactive benzothiazoles in , which show neuroprotective and anti-inflammatory properties. Trimethoxybenzamide: This group, absent in most analogs, could improve solubility relative to acetyl or sulfonyl substituents in compounds like 8a or Ev4 .
Q & A
Q. How can researchers troubleshoot low yields in the final coupling step?
- Methodology : Low yields often stem from steric hindrance at the triazole-methyl interface. Use activating agents like HATU or DCC for amide bond formation. Switch to polar aprotic solvents (e.g., DMF) and elevate temperatures (60–80°C). Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
